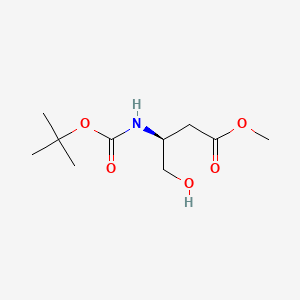

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

Beschreibung

BenchChem offers high-quality Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDVXWXHEXVLNH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical properties of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

An In-depth Technical Guide to the Physical Properties of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

Introduction

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] As a derivative of γ-amino acids (GABA), its structure is of significant interest for creating biologically active compounds.[2] The presence of a Boc-protecting group, a primary alcohol, an ester, and a defined stereocenter makes it a versatile synthon for constructing complex molecular architectures, including peptide-based drugs and other bioactive molecules.[1][3]

A thorough understanding of the physical properties of this compound is paramount for researchers and drug development professionals. These properties dictate critical parameters such as reaction conditions, purification strategies, formulation development, and storage protocols. This guide provides a comprehensive overview of the known and predicted physical characteristics of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate, outlines methodologies for their determination, and discusses their implications in a research and development context.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundational step in any scientific investigation. The nomenclature and structural representation provide a universal language for scientists.

-

IUPAC Name: methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoate[4]

The structure features a four-carbon butanoate backbone. The stereocenter is at the C3 position with (S)-configuration, bearing a tert-butyloxycarbonyl (Boc) protected amine. A primary hydroxyl group is located at the C4 position, and a methyl ester terminates the carbon chain at the C1 position.

Core Physical Properties

The physical state and solubility of a compound are its most immediate and practical characteristics, influencing how it is handled, purified, and utilized in reactions.

| Property | Value/Description | Source/Rationale |

| Appearance | Colorless to light yellow viscous liquid. | Based on analogous compounds like Ethyl (S)-(+)-3-Hydroxybutyrate. |

| Molecular Weight | 233.26 g/mol | Calculated from the molecular formula C₁₀H₁₉NO₅.[3][5][6] |

| Boiling Point | Data not experimentally determined. Predicted to be high; requires vacuum distillation. | Vendor data states "No data available".[7] High molecular weight and multiple polar groups suggest a high boiling point at atmospheric pressure. Related, smaller compounds boil at 56-58 °C / 11 mmHg. |

| Melting Point | Not applicable; likely a liquid well below 0 °C. | Vendor data indicates "-" or not applicable.[4] |

| Solubility | Soluble in chloroform, ethanol, and other common organic solvents. Limited solubility in water. | The ester, Boc group, and alkyl chain reduce water solubility, while the polar functional groups ensure solubility in organic solvents like alcohols, chlorinated solvents, and ethers. A similar compound is soluble in chloroform.[8] |

| Storage | Sealed in a dry environment at 2-8°C. | Recommended by suppliers to maintain stability and prevent degradation.[7] |

Expert Discussion

The physical state as a liquid is consistent with its molecular structure, which lacks the strong intermolecular forces (like extensive hydrogen bonding in a crystal lattice) that would lead to a solid state at room temperature. Its high boiling point is a direct consequence of its molecular weight and the presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O), which increase the energy required to transition to the vapor phase. For purification, this necessitates vacuum distillation to prevent thermal decomposition, a common issue with complex organic molecules.

The solubility profile is classic for a moderately polar organic molecule. It is miscible with a range of organic solvents, making it versatile for various reaction media. However, its limited water solubility can be a critical factor in pharmaceutical applications, potentially impacting bioavailability in aqueous physiological environments.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for verifying the identity and purity of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate after synthesis or before use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include:

-

A singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group.

-

A singlet around 3.7 ppm for the three methyl ester protons.

-

Multiplets for the diastereotopic protons on the carbon backbone (C2 and C4).

-

A multiplet for the proton at the C3 stereocenter.

-

A broad singlet for the N-H proton of the carbamate, which may exchange with D₂O.

-

A triplet for the primary alcohol proton, which may also exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Expected signals include:

-

A peak around 172 ppm for the ester carbonyl carbon.

-

A peak around 155 ppm for the carbamate carbonyl carbon.

-

A peak around 80 ppm for the quaternary carbon of the Boc group.

-

Signals for the methoxy, backbone, and tert-butyl methyl carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9]

-

~3400 cm⁻¹ (broad): O-H stretch of the primary alcohol.

-

~3350 cm⁻¹ (sharp): N-H stretch of the carbamate.

-

~2980-2850 cm⁻¹: C-H stretches of the alkyl groups.

-

~1740 cm⁻¹ (strong): C=O stretch of the methyl ester.

-

~1690 cm⁻¹ (strong): C=O stretch of the Boc-carbamate group.

-

~1160 cm⁻¹: C-O stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion Peak [M+H]⁺: Expected at m/z 234.13.

-

Key Fragments: Common fragmentation pathways for Boc-protected compounds include the loss of tert-butyl cation (m/z 57) or isobutylene (m/z 56), and the loss of the entire Boc group (m/z 101) or CO₂ from the carbamate. The observation of a fragment at m/z 176 ([M-C₄H₈+H]⁺) is a strong indicator of the Boc group.

Experimental Methodologies for Physical Property Determination

To ensure scientific rigor, physical properties must be determined using standardized, verifiable protocols.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the complete characterization of a synthesized or procured batch of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate.

Caption: Logical workflow for the comprehensive characterization of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate.

Protocol 1: Determination of Boiling Point (Vacuum Distillation)

Causality: Due to the compound's high molecular weight and susceptibility to thermal degradation, distillation must be performed under reduced pressure to lower the boiling point to a safe temperature.

-

Setup: Assemble a Kugelrohr or short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a small magnetic stir bar and 1-2 g of the compound into the distillation flask.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully apply vacuum to the desired pressure (e.g., 1-10 mmHg).

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle or oil bath.

-

Observation: Record the temperature range at which the liquid actively distills and condenses in the receiving flask. This temperature, along with the measured pressure, is the boiling point.

-

Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Measurement of Specific Optical Rotation

Causality: As a chiral molecule, the specific rotation is an intrinsic physical property that confirms the enantiomeric identity ((S) vs. (R)) and can indicate enantiomeric purity.

-

Instrument Preparation: Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up and stabilize.

-

Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume of a specified solvent (e.g., 10.0 mL of chloroform) in a volumetric flask. The concentration (c) is expressed in g/mL.

-

Blank Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and take a blank reading.

-

Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) Report the value along with the temperature and solvent used (e.g., [α]²⁰_D +X.X° (c 1.0, CHCl₃)). A positive value would indicate dextrorotation, while a negative value indicates levorotation. For comparison, the related Ethyl (S)-(+)-3-Hydroxybutyrate is dextrorotatory.

Implications in Research and Drug Development

-

Synthetic Strategy: The physical properties guide the choice of reaction solvents, purification methods (distillation vs. chromatography), and handling procedures. The Boc group's stability under neutral/basic conditions but lability in acid is a key consideration in multi-step synthesis.[]

-

Chirality and Bioactivity: The (S)-stereochemistry is absolute. Maintaining this stereochemical integrity is crucial, as different enantiomers can have vastly different biological activities or toxicities. Optical rotation is the primary method for routine confirmation.

-

Drug Formulation: For any potential therapeutic application, solubility is a critical determinant of formulation strategy. The compound's low aqueous solubility would necessitate formulation approaches such as co-solvents, surfactants, or conversion to a more soluble salt form if the Boc group and ester were to be removed.

-

Stability and Storage: The recommended storage at 2-8°C in a dry environment is critical.[7] The ester is susceptible to hydrolysis under strongly acidic or basic conditions. The Boc group is sensitive to strong acids.[] Long-term storage at room temperature could lead to slow degradation, impacting purity and experimental outcomes.

Safety and Handling

While specific toxicological data for this compound is not available, GHS hazard statements for structurally related amino esters and protected amino acids provide guidance.

-

Potential Hazards: Similar compounds are associated with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][11][12][13]

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, nitrile gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.[14]

-

This self-validating approach—starting with identity confirmation, moving to quantitative property measurement, and concluding with safety assessment—ensures that the material is well-characterized and can be used reliably and safely in a research setting.

References

-

Boruah, M., & Roy, S. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 564–568. Available at: [Link]

-

The Good Scents Company. methyl 4-hydroxybutyrate. Available at: [Link]

-

PubChem. Methyl 3-hydroxybutyrate. Available at: [Link]

-

Appretech Scientific Limited. Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate. Available at: [Link]

-

PubChem. (S)-4-Amino-3-hydroxybutanoic acid. Available at: [Link]

-

Supporting Information. General procedure for N-Boc protection of amines. Available at: [Link]

-

PubChem. Methyl 3-amino-4-hydroxybenzoate. Available at: [Link]

-

ResearchGate. Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Available at: [Link]

-

NIST. Methyl 3-amino-4-hydroxybenzoate. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Amino acid. Available at: [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available at: [Link]

-

BOC Gases. How to handle & store your cylinders safely. Available at: [Link]

-

BOC. Code of Practice 44: The Storage of Gas Cylinders. Available at: [Link]

Sources

- 1. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | Benchchem [benchchem.com]

- 4. cas 136703-59-8|| where to buy Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate [english.chemenu.com]

- 5. Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate - CAS:136703-59-8 - Abovchem [abovchem.com]

- 6. appretech.com [appretech.com]

- 7. 136703-59-8|Methyl (S)-3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate|BLD Pharm [bldpharm.com]

- 8. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 11. Methyl 3-hydroxybutyrate | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (S)-4-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 6971281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Structure Elucidation of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a chiral building block of significant interest in medicinal chemistry and drug development, primarily for the synthesis of peptide-based drugs and other complex bioactive molecules.[1] Its structure, containing a stereocenter, a protected amine, a hydroxyl group, and a methyl ester, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive framework for the structural elucidation of this molecule, emphasizing not just the "how" but the "why" behind each analytical choice. We will delve into the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and chiroptical techniques to ensure both constitutional and configurational assignment.

Introduction: The Significance of Structural Integrity

In the realm of drug development, the precise structure of a molecule dictates its function. For a chiral molecule like Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate, even subtle variations in its three-dimensional arrangement can lead to drastic differences in biological activity. Therefore, a rigorous and orthogonal approach to structure elucidation is not merely a procedural formality but a cornerstone of scientific integrity and drug safety. This guide will walk through the logical progression of analytical techniques required to confirm the identity, purity, and stereochemistry of the title compound.

The Analytical Workflow: A Multi-Technique Approach

The structure elucidation of an organic molecule is akin to solving a puzzle. Each analytical technique provides a unique piece of information, and it is the convergence of this data that leads to a confident structural assignment. The workflow for Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is designed to be a self-validating system, where the results from one technique corroborate the findings of another.

Caption: Integrated workflow for the comprehensive structure elucidation of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate.

Foundational Analysis: Confirming Molecular Formula and Connectivity

The first step in structure elucidation is to confirm the molecular formula and the basic connectivity of the atoms. High-resolution mass spectrometry (HRMS) and NMR spectroscopy are the primary tools for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement of the parent ion, which allows for the determination of the elemental composition and, consequently, the molecular formula. This is a critical first pass to ensure the synthesized molecule has the correct atomic makeup.

Expected Data: For Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate (C10H19NO5), the expected monoisotopic mass is 233.1263 g/mol .[2] HRMS analysis, typically using electrospray ionization (ESI), should yield a protonated molecule [M+H]+ at m/z 234.1336 or a sodium adduct [M+Na]+ at m/z 256.1155. The high accuracy of the measurement (typically <5 ppm error) provides strong confidence in the molecular formula.

| Ion | Calculated m/z |

| [M+H]+ | 234.1336 |

| [M+Na]+ | 256.1155 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[3] ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms. 2D NMR techniques, such as COSY and HSQC, are then used to piece together the connectivity of the molecule.

The ¹H NMR spectrum will provide characteristic signals for each proton in the molecule. The chemical shift (δ), integration, and multiplicity of each signal are key to assigning the structure.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ (Boc) | ~1.45 | s | 9H |

| CH₂ (C2) | ~2.50 | m | 2H |

| CH (C3) | ~4.0-4.2 | m | 1H |

| CH₂ (C4) | ~3.6-3.8 | m | 2H |

| OCH₃ (Ester) | ~3.70 | s | 3H |

| NH (Amide) | ~5.2-5.4 | d | 1H |

| OH (Alcohol) | Variable | br s | 1H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[4][5]

Interpretation:

-

The large singlet at ~1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group in the Boc protecting group.[4]

-

The singlet at ~3.70 ppm is indicative of the methyl ester protons.[5]

-

The multiplets for the CH₂ and CH groups on the butanoate backbone will show coupling to each other, which can be confirmed with a COSY experiment.

-

The broad singlet for the hydroxyl proton is often exchangeable with D₂O, causing its signal to disappear, which can be a useful diagnostic test.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Assignment | Chemical Shift (δ, ppm) |

| C(CH₃)₃ (Boc) | ~28.4 |

| CH₂ (C2) | ~38-40 |

| CH (C3) | ~50-52 |

| CH₂ (C4) | ~64-66 |

| C(CH₃)₃ (Boc) | ~79-81 |

| C=O (Boc) | ~155-157 |

| C=O (Ester) | ~172-174 |

| OCH₃ (Ester) | ~51-53 |

Note: Chemical shifts are approximate.[6][7]

Interpretation:

-

The presence of eight distinct signals confirms the number of non-equivalent carbons in the structure (the three methyls of the Boc group are equivalent).

-

The downfield signals at ~156 ppm and ~173 ppm are characteristic of the carbamate and ester carbonyl carbons, respectively.

-

An HSQC experiment will correlate the proton signals with their directly attached carbon signals, confirming the assignments made from the 1D spectra.

Caption: A simplified representation of key ¹H-¹H COSY correlations for confirming the butanoate backbone connectivity.

Functional Group Confirmation: FT-IR Spectroscopy

Causality: FT-IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[8] This serves as an excellent orthogonal method to corroborate the functional groups inferred from NMR data.

Expected FT-IR Data (KBr or thin film):

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3350 (sharp) | N-H stretch (amide) |

| ~2980, 2930 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1690 | C=O stretch (carbamate) |

| ~1520 | N-H bend (amide II) |

| ~1170 | C-O stretch |

Interpretation:

-

The broad O-H stretch confirms the presence of the hydroxyl group.

-

The sharp N-H stretch and the amide II bend are characteristic of the Boc-protected amine.[9]

-

The two distinct carbonyl stretches are crucial for confirming both the ester and the carbamate functional groups.

Stereochemical Determination: The Chiral Center

Once the constitution of the molecule is confirmed, the absolute configuration of the stereocenter at C3 must be determined. This is paramount, as the biological activity is often enantiomer-dependent.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is a powerful technique for separating enantiomers.[10][11] By using a chiral stationary phase (CSP), the two enantiomers of a racemic mixture will interact differently with the CSP, leading to different retention times. Comparing the retention time of the synthesized sample to that of a known standard of the (S)-enantiomer provides definitive proof of its stereochemistry.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A macrocyclic glycopeptide-based CSP, such as one based on teicoplanin, is often effective for separating N-protected amino acid derivatives.[10][12]

-

Mobile Phase: A polar organic or reversed-phase mobile phase is typically used. A common starting point is a mixture of ethanol and hexane with a small amount of a modifier like trifluoroacetic acid.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase. If a racemic standard is available, prepare a separate solution of it.

-

Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample.

Polarimetry

Causality: Chiral molecules rotate the plane of plane-polarized light.[13][14] The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). Measurement of the specific rotation provides a value that can be compared to literature values for the pure enantiomer.

Experimental Protocol: Measurement of Specific Rotation

-

Sample Preparation: Prepare a solution of the sample of known concentration (c, in g/mL) in a specified solvent (e.g., chloroform).

-

Measurement: Place the solution in a polarimeter cell of a known path length (l, in dm). Measure the observed rotation (α) at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l)

-

Comparison: Compare the measured specific rotation with the literature value for Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate. A positive or negative sign indicates the direction of rotation (dextrorotatory or levorotatory).

The enantiomeric excess (ee) can also be calculated if the specific rotation of the pure enantiomer is known: ee (%) = ([α]measured / [α]pure) * 100[15]

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a systematic process that relies on the convergence of data from multiple, orthogonal analytical techniques. HRMS confirms the elemental composition, while a suite of NMR experiments (¹H, ¹³C, COSY, HSQC) definitively establishes the molecular connectivity. FT-IR provides rapid confirmation of the key functional groups. Finally, chiral HPLC and polarimetry are employed to unambiguously assign the absolute stereochemistry of the chiral center. By following this comprehensive, self-validating workflow, researchers and drug development professionals can have the utmost confidence in the structural integrity of this vital chiral building block, ensuring the foundation of their subsequent research is sound.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 139032159, Methyl 3-((tert-butoxycarbonyl)amino)benzoate." PubChem, [Link]. Accessed January 31, 2026.

-

Bock, K., & Pedersen, C. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, Series B, 37, 341-344. [Link].

-

Righi, G., et al. (1998). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Tetrahedron, 54(32), 9431-9436. [Link].

-

Kavetsou, E., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank, 2021(1), M1179. [Link].

-

García-García, P., et al. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 19(9), 14274-14286. [Link].

-

RSC Publishing. "Chapter 2: Fundamentals of Chiral Spectroscopy." Royal Society of Chemistry, [Link]. Accessed January 31, 2026.

-

ResearchGate. "1H-NMR spectrum of N-Boc glutamic acid." ResearchGate, [Link]. Accessed January 31, 2026.

-

Fukushima, T., et al. (2015). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Journal of Chromatography A, 1422, 151-158. [Link].

-

TMP Chem. "Structure Elucidation from Spectroscopic Data in Organic Chemistry." YouTube, [Link]. Accessed January 31, 2026.

-

Royal Society of Chemistry. "Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis." Royal Society of Chemistry, [Link]. Accessed January 31, 2026.

-

Ashenhurst, J. (2017). "Optical Rotation, Optical Activity, and Specific Rotation." Master Organic Chemistry, [Link]. Accessed January 31, 2026.

-

Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal, [Link]. Accessed January 31, 2026.

-

Ishida, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2822. [Link].

-

Chemistry LibreTexts. "5.3: Optical Activity." Chemistry LibreTexts, [Link]. Accessed January 31, 2026.

-

Bhushan, R., & Kumar, V. (2012). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Chirality, 24(10), 863-881. [Link].

-

Spiekermann, C., et al. (2024). Leveraging infrared spectroscopy for automated structure elucidation. Nature Communications, 15(1), 1-9. [Link].

-

Leah4sci. "Specific Rotation and Observed Rotation Calculations in Optical Activity." YouTube, [Link]. Accessed January 31, 2026.

- Google Patents. "CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

-

Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2998-3002. [Link].

-

Claborn, K., et al. (2008). Optical rotation of achiral compounds. Angewandte Chemie International Edition, 47(31), 5706-5717. [Link].

-

ResearchGate. "FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b)." ResearchGate, [Link]. Accessed January 31, 2026.

-

ResearchGate. "1H NMR (A) and13C NMR spectra (B) of poly(4HB)." ResearchGate, [Link]. Accessed January 31, 2026.

-

Reddy, G. S., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 13(36), 4153-4163. [Link].

-

Mohr, A. L., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(5), 1594-1604. [Link].

-

Joseph, L., et al. (2015). FT-IR, molecular structure, first order hyperpolarizability, MEP, HOMO and LUMO analysis and NBO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 256-266. [Link].

-

Tsumura, Y., & Mitome, T. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 31(2), 326-332. [Link].

-

Doc Brown's Chemistry. "13C NMR spectrum of 3-hydroxybutanone (acetoin)." Doc Brown's Chemistry, [Link]. Accessed January 31, 2026.

-

ResearchGate. "FT-IR spectra of PMHS and PMKS (a); FT-IR spectrum of curing reaction..." ResearchGate, [Link]. Accessed January 31, 2026.

Sources

- 1. Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | Benchchem [benchchem.com]

- 2. Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate - CAS:136703-59-8 - Abovchem [abovchem.com]

- 3. jchps.com [jchps.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 1H NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Leveraging infrared spectroscopy for automated structure elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. books.rsc.org [books.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

Foreword: The Strategic Importance of a Chiral Building Block

In the landscape of modern drug discovery and development, the efficient and stereocontrolled synthesis of chiral intermediates is paramount. Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate stands out as a versatile and highly valuable building block. Its unique trifunctional nature, possessing a protected amine, a hydroxyl group, and a methyl ester, all arranged with a defined stereochemistry, makes it a coveted precursor for a wide array of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, offering not just procedural details but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: Unveiling a Versatile Synthetic Intermediate

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate, with the chemical formula C10H19NO5 and a molecular weight of 233.26 g/mol , is a chiral compound of significant interest in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine is crucial, as it allows for selective chemical transformations at other parts of the molecule. This guide will delve into the two most prevalent and scientifically sound synthetic pathways to obtain this molecule in high enantiomeric purity: one starting from the readily available amino acid L-aspartic acid, and the other from the chiral pool starting material (S)-malic acid.

Synthetic Strategy 1: The L-Aspartic Acid Approach

This is arguably the most common and well-documented route for the synthesis of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate. The strategy hinges on the selective manipulation of the two carboxylic acid functionalities of L-aspartic acid.

Conceptual Workflow

The overall transformation from L-aspartic acid involves three key stages:

-

N-Protection: The amino group of L-aspartic acid is protected with a Boc group.

-

Selective Reduction: One of the two carboxylic acid groups is selectively reduced to a primary alcohol.

-

Esterification: The remaining carboxylic acid group is converted to its methyl ester.

Caption: Synthetic workflow from L-Aspartic Acid.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-L-Aspartic Acid

The initial step involves the protection of the amino group of L-aspartic acid with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

-

Materials:

-

L-Aspartic Acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Acetone and Water

-

Ethyl acetate

-

Dilute Hydrochloric Acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve L-aspartic acid in a mixture of acetone and water.

-

Add a base, such as sodium bicarbonate or triethylamine, to the solution.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the acetone under reduced pressure.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 with dilute HCl.

-

Extract the product into ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-L-aspartic acid.

-

Step 2: Formation of Boc-L-Aspartic Anhydride and Selective Reduction

To selectively reduce one of the carboxylic acids, it is advantageous to first form the cyclic anhydride. This strained ring system can then be regioselectively opened and reduced.

-

Materials:

-

N-Boc-L-Aspartic Acid

-

Acetic anhydride or other dehydrating agent

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Suspend N-Boc-L-aspartic acid in anhydrous THF.

-

Add a dehydrating agent like acetic anhydride and stir at room temperature to form the Boc-L-aspartic anhydride.

-

Cool the reaction mixture to 0°C and add sodium borohydride portion-wise. The borohydride will preferentially attack one of the carbonyl groups of the anhydride, leading to a mixture of the α- and β-amino alcohol products after ring opening.

-

Quench the reaction carefully with water or a mild acid.

-

Extract the product into an organic solvent and concentrate to obtain the crude amino alcohol mixture.

-

Step 3: Esterification to Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

The final step is the esterification of the remaining carboxylic acid.

-

Materials:

-

Crude amino alcohol mixture from the previous step

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or an acid catalyst (e.g., H₂SO₄)

-

-

Procedure:

-

Dissolve the crude amino alcohol in an excess of methanol.

-

Cool the solution in an ice bath and slowly add thionyl chloride or a catalytic amount of sulfuric acid.

-

Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography on silica gel.

-

| Step | Key Reagents | Typical Yield | Key Considerations |

| 1. Boc Protection | L-Aspartic Acid, Boc₂O, Base | 90-95% | Careful control of pH is crucial to prevent side reactions. |

| 2. Anhydride Formation & Reduction | Acetic Anhydride, NaBH₄ | 70-85% | Anhydrous conditions are essential for anhydride formation. The regioselectivity of the reduction can be influenced by the reaction conditions. |

| 3. Esterification | Methanol, SOCl₂ or H₂SO₄ | 85-95% | The use of thionyl chloride in methanol generates HCl in situ, which acts as the catalyst. |

Synthetic Strategy 2: The (S)-Malic Acid Approach

An alternative and elegant approach utilizes (S)-malic acid as the chiral starting material. This route leverages the inherent chirality of malic acid to establish the stereocenter in the final product.

Conceptual Workflow

The synthesis from (S)-malic acid typically proceeds through the following key transformations:

-

Anhydride Formation: (S)-Malic acid is converted to its corresponding anhydride.

-

Regioselective Amidation: The anhydride is opened with an amine to form a maleamic acid derivative.

-

Hofmann or Curtius Rearrangement: The amide is converted to the corresponding amine with retention of stereochemistry.

-

Esterification and Protection: The carboxylic acid is esterified, and the amine is Boc-protected.

Caption: Synthetic workflow from (S)-Malic Acid.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-Malic Anhydride

-

Materials:

-

(S)-Malic Acid

-

Acetic Anhydride

-

-

Procedure:

-

Heat a mixture of (S)-malic acid and acetic anhydride.

-

The reaction can be monitored for the disappearance of the starting material.

-

The resulting (S)-malic anhydride can often be used in the next step without extensive purification.

-

Step 2: Regioselective Amidation

-

Materials:

-

(S)-Malic Anhydride

-

Ammonia or an amine source

-

-

Procedure:

-

React the (S)-malic anhydride with a source of ammonia. The regioselectivity of the ring-opening is a critical factor and can be influenced by the reaction conditions and the specific amine used.

-

Step 3: Hofmann or Curtius Rearrangement

This is a key step to convert the amide to the amine. The Hofmann rearrangement is often employed.

-

Materials:

-

The amide from the previous step

-

Bromine (Br₂)

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

Treat the amide with a solution of bromine in sodium hydroxide.

-

This rearrangement proceeds with retention of configuration at the chiral center.

-

Step 4: Boc Protection and Esterification

The final steps involve the protection of the newly formed amine and the esterification of the carboxylic acid.

-

Procedure:

-

The resulting amino acid is protected with Boc₂O under standard conditions as described in the L-aspartic acid route.

-

The carboxylic acid is then esterified using methanol and an acid catalyst.

-

| Step | Key Reagents | Typical Yield | Key Considerations |

| 1. Anhydride Formation | (S)-Malic Acid, Acetic Anhydride | High | Can often be used directly in the next step. |

| 2. Regioselective Amidation | (S)-Malic Anhydride, Ammonia | Moderate to Good | Regioselectivity is a key challenge and may require optimization. |

| 3. Hofmann Rearrangement | Amide, Br₂, NaOH | Moderate | Requires careful control of stoichiometry and temperature. |

| 4. Boc Protection & Esterification | Boc₂O, Methanol, Acid Catalyst | Good to High | Standard and reliable transformations. |

Comparative Analysis of Synthetic Routes

| Factor | L-Aspartic Acid Route | (S)-Malic Acid Route |

| Starting Material | Readily available and relatively inexpensive. | Also a common chiral pool starting material. |

| Number of Steps | Generally fewer steps. | Can involve more steps depending on the specific protocol. |

| Key Challenges | Regioselective reduction of one of the two carboxylic acids. | Regioselective opening of the malic anhydride and the rearrangement step. |

| Stereocontrol | The stereocenter is preserved from the starting material. | The stereocenter is also preserved from the starting material. |

| Overall Yield | Can be quite good with optimized procedures. | Can be lower due to the multi-step nature and challenging reactions. |

| Scalability | Generally considered to be highly scalable. | May present more challenges for large-scale synthesis. |

Purification and Characterization

The final product, Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate, is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.

Analytical Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.45 (s, 9H, C(CH₃)₃)

-

δ 2.50-2.65 (m, 2H, CH₂)

-

δ 3.70 (s, 3H, OCH₃)

-

δ 3.80-3.90 (m, 1H, CH-OH)

-

δ 4.05-4.15 (m, 2H, CH₂-NH)

-

δ 5.10-5.20 (br s, 1H, NH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 28.4 (C(CH₃)₃)

-

δ 38.5 (CH₂)

-

δ 51.8 (OCH₃)

-

δ 53.0 (CH-NH)

-

δ 65.0 (CH-OH)

-

δ 79.8 (C(CH₃)₃)

-

δ 156.0 (C=O, Boc)

-

δ 172.5 (C=O, ester)

-

-

Mass Spectrometry (ESI+): m/z 234.1 [M+H]⁺, 256.1 [M+Na]⁺

Conclusion: A Practical Guide for the Synthetic Chemist

The synthesis of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a well-established yet nuanced process. The choice between the L-aspartic acid and (S)-malic acid routes will depend on factors such as the scale of the synthesis, the availability of reagents, and the specific expertise of the research team. The L-aspartic acid approach is often favored for its directness and scalability. This guide has provided a comprehensive overview of these synthetic strategies, emphasizing the critical experimental details and the underlying chemical principles. By understanding the "why" behind each step, researchers are better equipped to troubleshoot and optimize these syntheses, ultimately accelerating their drug discovery and development programs.

References

- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances.

- Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica.

- Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2. Journal of Organic Chemistry. (Discusses the principles of selective reduction relevant to the L-aspartic acid route).

- Synthesis of an anti-β-amino epoxide by one-carbon homologation of an α-amino ester: (2S,3S)-1,2-epoxy-3-(BOC-amino)-4-phenylbutane. The Journal of Organic Chemistry.

- Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. International Journal of Organic Chemistry. (Highlights the utility of mixed anhydrides in selective reductions).

- Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research. (Offers a broad overview of the importance and synthesis of β-amino acids).

- Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses.

- The Discovery-Oriented Approach to Organic Chemistry. 6. Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the Presence of Esters Using Sodium Borohydride. Journal of Chemical Education. (Explains the principles of chemoselective reductions with sodium borohydride).

- Total Syntheses of Cyclomarin and Metamarin Natural Products. The Journal of Organic Chemistry. (Illustrates the application of complex chiral amino acid building blocks in total synthesis).

- Synthesis of Poly(Malic Acid) Derivatives End-Functionalized with Peptides and Preparation of Biocompatible Nanoparticles to Target Hepatoma Cells. Polymers.

Navigating the Chiral Landscape of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

A Technical Guide on Synthesis, Stereochemical Validation, and Pharmaceutical Utility

Introduction: The Chiral Scaffold

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate (CAS: 136703-59-8) represents a critical class of chiral

This molecule is not merely a laboratory curiosity; it is a high-value pharmacophore. It serves as a pivotal intermediate in the synthesis of HMG-CoA reductase inhibitors (statins) and other peptidomimetics where the maintenance of the (S)-configuration is non-negotiable for biological activity.

Structural Identity

-

IUPAC Name: Methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-hydroxybutanoate

-

Molecular Formula:

[1][2][3] -

Chiral Center: C3 (S-configuration)

Stereochemical Architecture & Logic

The utility of this compound relies entirely on its optical purity. The (S)-enantiomer is derived from the natural amino acid pool, specifically L-Aspartic acid. Understanding the Cahn-Ingold-Prelog (CIP) priority is essential for validating the synthetic outcome.

CIP Priority Assignment (C3 Center)

-

-NH-Boc: (Nitrogen, Atomic #7)

Priority 1 -

-CH₂-OH: (Carbon bonded to Oxygen)

Priority 2 -

-CH₂-COOMe: (Carbon bonded to Carbon)

Priority 3 -

-H: (Hydrogen)

Priority 4

When the Hydrogen (lowest priority) is oriented away from the viewer, the sequence 1

Figure 1: Stereochemical priority assignment confirming the (S)-configuration.

Synthetic Pathway: The Mixed Anhydride Reduction

The most robust method for synthesizing this molecule while preventing racemization is the selective reduction of the

The Challenge

Direct reduction of esters to alcohols often requires harsh reagents (e.g.,

Protocol: Selective Reduction of Boc-L-Asp(OMe)-OH

Precursor: Boc-L-Aspartic acid

Step-by-Step Methodology

-

Activation: Dissolve Boc-L-Asp(OMe)-OH (1.0 eq) in dry THF at -15°C under Nitrogen. Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl Chloroformate (IBCF, 1.1 eq).

-

Precipitation: Stir for 15 minutes. NMM·HCl salt will precipitate.

-

Reduction: Filter the salt (optional but recommended for purity) or proceed directly. Add

(2.5 eq) dissolved in water dropwise to the mixed anhydride solution at -10°C.-

Critical Control: Gas evolution (

) will be vigorous. Maintain temperature < 0°C to prevent racemization.

-

-

Quench: After 30 minutes, quench with 1M citric acid or

. -

Extraction: Extract with Ethyl Acetate, wash with brine, dry over

.

Figure 2: Synthetic workflow via the Mixed Anhydride reduction method.

Analytical Validation (QC)

Trust in the molecule's identity requires rigorous analytical verification.

A. Chiral HPLC Analysis

To ensure enantiomeric excess (

| Parameter | Specification |

| Column | Chiralpak AD-H or OD-H (Daicel) |

| Mobile Phase | Hexane : Isopropanol (90:10 to 95:5) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV @ 210 nm (Amide bond absorption) |

| Expected Result | (S)-isomer elutes distinct from (R)-isomer. |

B. Optical Rotation

Specific rotation is a quick purity check.

-

Standard Value:

to -

Note: Values may vary slightly based on concentration and temperature; always compare against a certified reference standard.

C. NMR Validation

-

NMR (400 MHz,

- 1.44 (s, 9H, Boc)

-

2.60 (d, 2H,

-

3.70 (s, 3H,

-

3.65-3.80 (m, 2H,

- 3.95-4.05 (m, 1H, CH-NH)

- 5.20 (br s, 1H, NH)

Pharmaceutical Application: The Statin Connection

This molecule is a "chiral synthon" for the dihydroxyheptanoic acid side chain found in statins (e.g., Atorvastatin, Rosuvastatin).

The (S)-3-amino-4-hydroxy moiety provides the necessary geometry for the final drug to bind effectively to the HMG-CoA reductase enzyme. The hydroxy group at C4 is often oxidized later in the synthesis to an aldehyde, allowing for chain extension (Wittig reaction) while preserving the C3 stereocenter.

Figure 3: Pathway from the target intermediate to the Statin pharmacophore.

Stability and Storage

-

Hygroscopicity: The compound is moderately hygroscopic due to the primary alcohol and urethane groups.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Shelf Life: Stable for >12 months if kept dry. Hydrolysis of the methyl ester can occur if exposed to moisture at room temperature.

References

-

Prepar

-Amino Alcohols. Journal of Organic Chemistry. Describes the mixed anhydride reduction of N-protected amino acids. -

Synthesis of Statin Intermediates. Tetrahedron Letters. Details the use of chiral amino-hydroxy esters in HMG-CoA reductase inhibitor synthesis.

-

Chiral HPLC Separation of Boc-Amino Acids. Phenomenex Technical Notes. Protocols for separating N-protected amino acid derivatives.

-

PubChem Compound Summary: Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate. National Library of Medicine.

-

Reduction of Carboxylic Acids to Alcohols. Organic Chemistry Portal. General mechanisms for mixed anhydride reductions.

Sources

- 1. cas 136703-59-8|| where to buy Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate [english.chemenu.com]

- 2. Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | Benchchem [benchchem.com]

- 3. (2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | C10H19NO5 | CID 40501164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. EP0573184A1 - t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Note: High-Fidelity Protocols for Boc Deprotection of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

Introduction: The Critical Role of Amine Deprotection in Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry, for the protection of amine functionalities. Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its clean and efficient removal under acidic conditions.[1][] The deprotection of the Boc group is a fundamental transformation, yielding a primary or secondary amine that is poised for subsequent synthetic manipulations. This application note provides detailed, field-proven protocols for the deprotection of a key chiral building block, Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate, a molecule of significant interest in the synthesis of complex bioactive compounds.

The presence of both a methyl ester and a primary alcohol in the target molecule necessitates a careful selection of deprotection conditions to avoid unwanted side reactions, such as ester hydrolysis or ether formation. This guide will detail two robust, commonly employed methods for the acidic removal of the Boc group, offering researchers a choice based on available reagents, desired product salt form, and downstream synthetic requirements. We will delve into the mechanistic underpinnings of these protocols, providing not just a series of steps, but a comprehensive understanding of the chemical transformations involved.

Mechanistic Insight: The Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid.[1][3] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[1] The liberated amine is then protonated by the excess acid present in the reaction mixture to furnish the corresponding ammonium salt.

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and highly efficient method for Boc deprotection, often favored for its speed and the volatility of the reagents, which simplifies product isolation.[4][5] Trifluoroacetic acid is a strong acid that readily cleaves the Boc group at room temperature.[]

Rationale and Key Considerations:

-

Speed and Efficiency: TFA is a potent acid, leading to rapid deprotection, typically within 1-2 hours at room temperature.[5]

-

Solvent Choice: Dichloromethane (DCM) is an excellent solvent for a wide range of organic compounds and is relatively inert under these acidic conditions.

-

Work-up: The volatility of both TFA and DCM allows for their facile removal under reduced pressure. However, residual TFA can be challenging to completely remove and may require co-evaporation with a non-polar solvent like toluene.

-

Product Form: The product is isolated as the trifluoroacetate salt. It is important to consider if this counter-ion is compatible with subsequent reactions. TFA salts are sometimes oily, which can complicate handling.[6]

-

Safety: Trifluoroacetic acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. An exotherm may be observed.

-

-

Reaction Monitoring:

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material is observed (typically 1-2 hours).[5]

-

-

Work-up and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

-

To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.

-

The resulting residue, Methyl (S)-3-amino-4-hydroxybutanoate trifluoroacetate salt, can be dried under high vacuum and used in the next step without further purification, or it can be purified by crystallization or chromatography if necessary.

-

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides an excellent alternative to TFA, yielding the hydrochloride salt of the deprotected amine.[1][6] Solutions of HCl in dioxane are commercially available, making this a convenient and reliable procedure. The resulting hydrochloride salts are often crystalline and easier to handle than their TFA counterparts.[6]

Rationale and Key Considerations:

-

Product Form: This protocol directly yields the hydrochloride salt of the amine, which is often preferred in pharmaceutical applications due to its stability and crystallinity.

-

Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the methyl ester.[7] Commercially available solutions of 4M HCl in dioxane are suitable for this purpose.

-

Reaction Time: The reaction is typically slower than with TFA and may require longer reaction times or gentle heating to drive to completion.

-

Solvent Choice: 1,4-Dioxane is a good solvent for the starting material and the resulting hydrochloride salt often precipitates from the reaction mixture, facilitating isolation.

-

Work-up: The product can often be isolated by simple filtration if it precipitates, or by evaporation of the solvent.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate (1.0 eq) in anhydrous 1,4-dioxane to a concentration of approximately 0.1-0.2 M.

-

-

Reagent Addition:

-

To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature. The deprotected amine hydrochloride salt may precipitate out of solution as a white solid.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-16 hours).[8] If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

-

Work-up and Isolation:

-

If a precipitate forms: Collect the solid by filtration, wash with a small amount of cold diethyl ether or ethyl acetate to remove any non-polar impurities, and dry under vacuum to yield the pure Methyl (S)-3-amino-4-hydroxybutanoate hydrochloride salt.

-

If no precipitate forms: Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The residue can be triturated with diethyl ether or ethyl acetate to induce crystallization and then filtered as described above.

-

Comparative Summary of Protocols

| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |

| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Typical Reaction Time | 1 - 2 hours[5] | 2 - 16 hours[8] |

| Temperature | 0 °C to Room Temperature | Room Temperature (can be heated) |

| Product Salt Form | Trifluoroacetate | Hydrochloride |

| Product Isolation | Evaporation, co-evaporation | Filtration or evaporation/trituration |

| Key Advantages | Fast, volatile reagents | Crystalline product, often preferred salt form |

| Key Disadvantages | Corrosive, oily product, residual TFA | Slower, requires anhydrous conditions |

Experimental Workflow Visualization

Figure 2: Comparative experimental workflow for Boc deprotection.

Conclusion and Best Practices

The selection of an appropriate protocol for the Boc deprotection of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is contingent upon the specific requirements of the synthetic route. The TFA/DCM method offers a rapid and efficient deprotection, while the HCl/dioxane protocol provides a crystalline hydrochloride salt that is often advantageous for purification and subsequent steps.

For optimal results, the following best practices are recommended:

-

Anhydrous Conditions: For both protocols, the use of anhydrous solvents and reagents is critical to minimize the risk of ester hydrolysis.

-

Reaction Monitoring: Always monitor the reaction progress to ensure complete conversion of the starting material and to avoid prolonged exposure to strong acids, which could lead to side product formation.

-

Safety Precautions: Both TFA and concentrated HCl solutions are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

By carefully considering the factors outlined in this application note and adhering to the detailed protocols, researchers can confidently and successfully perform this crucial deprotection step, paving the way for the efficient synthesis of more complex molecular targets.

References

- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

- Reddit. (2023, October 18). Boc De-protection.

- ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?

- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).

- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

Sources

Application Note: Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate as a Chiral Scaffold

The following Application Note is designed for researchers and process chemists in pharmaceutical development. It details the synthesis, characterization, and strategic utility of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate (CAS 136703-59-8), a critical chiral pool intermediate derived from L-Aspartic acid.[1]

Executive Summary

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a bifunctional chiral building block belonging to the "chiral pool" family.[1] Derived from L-Aspartic acid, it retains the natural (S)-stereochemistry, providing a cost-effective and enantiopure scaffold for the synthesis of:

-

Statins: The HMG-CoA reductase inhibitor pharmacophore (e.g., Atorvastatin side chains).[2][3]

-

Neuromodulators: Precursors to (R)-GABOB (gamma-amino-beta-hydroxybutyric acid).[1][4]

-

Peptidomimetics: Hydroxyethylene isosteres for protease inhibitors (HIV, Renin).

This guide provides a validated protocol for its synthesis via the chemoselective reduction of Boc-L-Asp(OMe)-OH, followed by its downstream conversion into the corresponding aldehyde—the "gateway" intermediate for chain extension.

Chemical Profile & Properties[1][2][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate |

| CAS Number | 136703-59-8 |

| Molecular Formula | C₁₀H₁₉NO₅ |

| Molecular Weight | 233.26 g/mol |

| Chirality | (S)-Enantiomer (derived from L-Aspartic Acid) |

| Physical State | Viscous colorless oil or low-melting solid |

| Solubility | Soluble in MeOH, DCM, EtOAc, THF; Sparingly soluble in H₂O |

| Stability | Stable at -20°C; Hygroscopic; Sensitive to strong acids (Boc removal) |

Strategic Synthesis Workflow

The synthesis exploits the chemoselective reduction of the

Diagram 1: Synthesis & Application Pathway

This workflow illustrates the conversion of L-Aspartic acid to the target alcohol and its divergence into key pharmaceutical intermediates.

Caption: Chemoselective route from L-Aspartic acid to the target alcohol and downstream API synthesis.

Validated Protocol: Chemoselective Reduction

Objective: Selectively reduce the free

Mechanism: Formation of a mixed anhydride followed by reduction with sodium borohydride (NaBH₄).[5][6]

Reagents & Stoichiometry

| Reagent | Equiv.[7] | Role |

| Boc-L-Asp(OMe)-OH | 1.0 | Starting Material |

| Isobutyl Chloroformate (IBCF) | 1.1 | Activator (Anhydride formation) |

| N-Methylmorpholine (NMM) | 1.1 | Base |

| Sodium Borohydride (NaBH₄) | 1.5 | Reducing Agent |

| THF (Anhydrous) | Solvent | Reaction Medium |

| Methanol | Co-solv | Proton Source for Reduction |

Step-by-Step Procedure

-

Activation (Mixed Anhydride Formation):

-

Dissolve Boc-L-Asp(OMe)-OH (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.

-

Cool the solution to -15°C (ice/salt bath). Crucial: Temperature control prevents urethane formation.[1]

-

Add N-Methylmorpholine (11 mmol) via syringe.[1]

-

Dropwise add Isobutyl Chloroformate (11 mmol) over 10 minutes.

-

Stir at -15°C for 20 minutes. A white precipitate (NMM·HCl) will form.

-

-

Reduction:

-

Filter the cold mixture quickly through a celite pad to remove NMM·HCl salts (optional but recommended for cleaner workup). Alternatively, proceed in situ.

-

Return filtrate to -15°C.[1]

-

Add NaBH₄ (15 mmol) dissolved in a minimal amount of water, or add solid NaBH₄ followed by dropwise addition of MeOH (10 mL) over 20 minutes.

-

Note: Gas evolution (H₂) will occur.[8] Ensure adequate venting.

-

-

Quenching & Isolation:

-

Allow mixture to warm to 0°C over 1 hour.

-

Quench with saturated NH₄Cl solution (30 mL).

-

Evaporate THF under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with 1M HCl (cold), sat. NaHCO₃, and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

The crude oil is often pure enough (>95%) for the next step.

-

If necessary, purify via flash chromatography (Hexane:EtOAc 1:1).

-

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the disappearance of the acid proton and appearance of the -CH₂OH multiplet at

3.6–3.8 ppm. -

Optical Rotation:

(c=1, MeOH).[1]

Downstream Application: Oxidation to Aldehyde

The alcohol itself is rarely the endpoint. The corresponding aldehyde, Methyl (S)-3-(Boc-amino)-4-oxobutanoate , is the reactive electrophile for statin synthesis.[1]

Protocol: Parikh-Doering Oxidation

Preferred over Swern for ease of handling at scale.[1]

-

Setup: Dissolve the alcohol (Target, 10 mmol) in DMSO (30 mL) and DCM (30 mL).

-

Addition: Add Triethylamine (30 mmol) and cool to 0°C.

-

Reaction: Add Sulfur Trioxide Pyridine complex (SO₃·Py, 20 mmol) in portions.

-

Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Aldehyde spots stain instantly with DNP).

-

Workup: Quench with water. Extract with DCM. Wash extensively with water to remove DMSO.

-

Storage: The aldehyde is unstable on silica; use immediately for Wittig reactions.

Critical Analysis & Troubleshooting

Diagram 2: Reaction Mechanism & Control Points

Understanding the mixed anhydride reduction prevents common failures (ester reduction vs. acid reduction).

Caption: The mixed anhydride is more electrophilic than the ester, allowing selective reduction at low temperatures.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Mixed Anhydride | Ensure anhydrous THF is used. Do not delay NaBH₄ addition once anhydride is formed. |

| Over-reduction | Temperature too high | Maintain -15°C strictly during activation.[1] Do not exceed 0°C during reduction. |

| Racemization | Base-catalyzed epimerization | Use NMM (weaker base) instead of Triethylamine.[1] Avoid prolonged activation times. |

| Gel formation | Boron complexes | Quench with MeOH first, then aqueous NH₄Cl to break up Boron-amine complexes.[1] |

References

-

Synthesis of N-Boc-amino alcohols from amino acids: Rodriguez, M., et al. "A Simple and Mild Method for the Synthesis of N-Protected Amino Alcohols." Tetrahedron Letters, 1991. (General Methodology verification)

-

Chemoselective Reduction of Carboxylic Acids: Ramachandran, P. V., et al.[9] "Selective Reduction of Carboxylic Acids in the Presence of Esters."[8][9] Organic Letters, 2022.[9] [1]

-

Application in Statin Synthesis (Atorvastatin): Jie Jack Li. "Triumph of the Heart: The Story of Statins." Oxford University Press, 2009. (Contextual grounding for the chiral side chain).

-

CAS Registry & Physical Data: Chemenu Chemical Database. "Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate (CAS 136703-59-8)."[1][10]

-

GABOB Synthesis from Aspartic Acid Precursors: Lu, Y., et al. "Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB)." Tetrahedron: Asymmetry, 2011.

-

Mixed Anhydride Reduction Mechanism: Common Organic Chemistry. "Acid to Alcohol - Common Conditions."[1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 9. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 10. cas 136703-59-8|| where to buy Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate [english.chemenu.com]

Application Note & Protocols: A Practical Guide to the Synthesis of Chiral Derivatives from Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

Introduction: The Versatility of a C4 Chiral Building Block

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate (CAS 136703-59-8) is a highly valuable and versatile chiral synthon in modern organic and medicinal chemistry.[1][2] Its structure features three distinct and orthogonally reactive functional groups: a tert-butyloxycarbonyl (Boc)-protected amine, a secondary hydroxyl group, and a methyl ester. This arrangement provides chemists with precise handles to introduce molecular diversity, making it a cornerstone for the synthesis of complex, stereochemically defined molecules. Notably, this scaffold is a key precursor for γ-amino-β-hydroxybutyric acid (GABOB) analogues, statin side-chains, and core structures of various therapeutic agents, including HIV protease inhibitors.[3][4]

This guide provides an in-depth exploration of key synthetic transformations starting from Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate. We will detail field-proven protocols for the selective modification of its hydroxyl and carboxylate functionalities, as well as intramolecular cyclization strategies to generate important heterocyclic derivatives. The causality behind experimental choices, such as reagent selection and reaction conditions, will be explained to empower researchers to adapt and troubleshoot these methods effectively.

Diagram: Synthetic Pathways from a Central Chiral Synthon

The following diagram illustrates the primary synthetic routes discussed in this guide, showcasing the transformation of the parent molecule into key derivative classes.

Caption: Key synthetic transformations of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate.

Modifications of the C4-Hydroxyl Group

The secondary alcohol at the C4 position is a primary site for introducing structural diversity. Common transformations include oxidation to a carbonyl or conversion to a leaving group for subsequent nucleophilic substitution.

Oxidation to the Aldehyde

Oxidation of the primary alcohol to an aldehyde furnishes a versatile electrophilic handle for chain extension via Wittig reactions, reductive aminations, or aldol-type condensations. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid and to preserve the chirality of the adjacent stereocenter.

Scientist's Note (Rationale): The Swern oxidation and the use of Dess-Martin Periodinane (DMP) are preferred methods. The Swern protocol, utilizing oxalyl chloride and DMSO, operates at very low temperatures (-78 °C), which effectively suppresses side reactions like epimerization.[5] DMP offers significant operational simplicity, as it is a non-hygroscopic solid that allows the reaction to proceed at room temperature with high efficiency and minimal purification effort.

Protocol 1.1: Dess-Martin Periodinane (DMP) Oxidation

-

Preparation: To a solution of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate (1.0 g, 4.29 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask, add Dess-Martin Periodinane (2.0 g, 4.72 mmol, 1.1 eq.).

-

Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexane). The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (20 mL). Stir for 15 minutes until the solid dissolves and the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude aldehyde is often used directly in the next step but can be purified by flash column chromatography on silica gel if necessary.

| Parameter | Value |

| Reagent | Dess-Martin Periodinane |

| Equivalents | 1.1 |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Typical Yield | >90% (crude) |

Conversion to Azide via Mesylation

A robust two-step sequence for converting the hydroxyl group into an azide involves initial activation as a mesylate, followed by Sₙ2 displacement with sodium azide. This pathway is a cornerstone for synthesizing 4-amino derivatives, which are precursors to various biologically active molecules.

Protocol 1.2: Two-Step Azide Synthesis

Step A: Mesylation

-

Preparation: Dissolve Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate (1.0 g, 4.29 mmol) in anhydrous DCM (20 mL) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Addition: Add triethylamine (Et₃N) (0.89 mL, 6.44 mmol, 1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (0.40 mL, 5.15 mmol, 1.2 eq.).

-

Reaction: Stir the reaction at 0 °C for 1 hour, allowing it to slowly warm to room temperature. Monitor by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) (15 mL). Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude mesylate is a light-yellow oil and is typically used immediately in the next step without further purification.

Step B: Azide Displacement

-